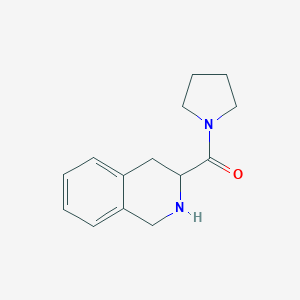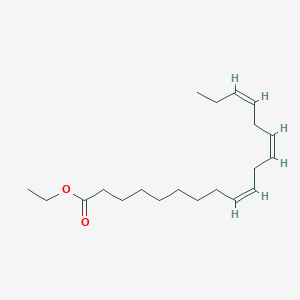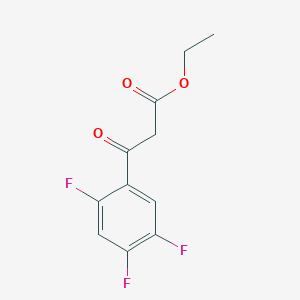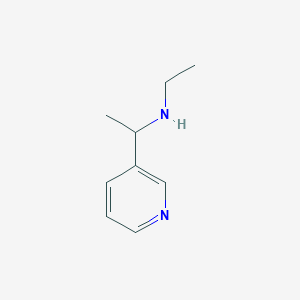
(R)-1-(3-(trifluoromethyl)phenyl)ethanol
Übersicht
Beschreibung
“®-1-(3-(trifluoromethyl)phenyl)ethanol” is a key chiral intermediate for the synthesis of aprepitant . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
An efficient synthetic process for “®-1-(3-(trifluoromethyl)phenyl)ethanol” was developed via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by Leifsonia xyli CCTCC M 2010241 cells . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na, complementing the established synthesis strategy of trifluoromethyl amines .Chemical Reactions Analysis
Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
®-1-(3-(trifluoromethyl)phenyl)ethanol is used in the enantioselective synthesis of ®- [3,5-bis (trifluoromethyl)phenyl] ethanol . This process involves the asymmetric reduction of 3,5-bis (trifluoromethyl) acetophenone, catalyzed by Leifsonia xyli CCTCC M 2010241 cells using isopropanol as the co-substrate for cofactor recycling .
Synthesis of Aprepitant
This compound is a key chiral intermediate for the synthesis of aprepitant . Aprepitant is a medication used to prevent chemotherapy-induced nausea and vomiting.
Trifluoromethyl Ketones (TFMKs) Synthesis
Trifluoromethyl ketones are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . ®-1-(3-(trifluoromethyl)phenyl)ethanol can be used in the synthesis of these ketones.
Medicinal Chemistry
This compound has applications as a key intermediate in medicinal chemistry . It can be used in the synthesis of various pharmaceutical compounds due to its trifluoromethyl group, which can improve the biological activity of pharmaceuticals.
Wirkmechanismus
Target of Action
It’s known that trifluoromethyl phenyl sulfone, a related compound, can act as a nucleophilic trifluoromethylating agent .
Mode of Action
®-1-(3-(trifluoromethyl)phenyl)ethanol interacts with its targets through a process known as electron donor-acceptor (EDA) complex formation . This involves the formation of complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process leads to the S-trifluoromethylation of thiophenols .
Biochemical Pathways
The compound’s interaction with arylthiolate anions suggests it may influence pathways involving thiophenols .
Pharmacokinetics
It’s known that the compound can be synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by leifsonia xyli cctcc m 2010241 cells using isopropanol as the co-substrate for cofactor recycling . This suggests that the compound may have unique ADME properties influenced by its synthetic process.
Result of Action
The compound’s ability to undergo s-trifluoromethylation of thiophenols suggests it may have significant effects on cellular processes involving these compounds .
Action Environment
The action of ®-1-(3-(trifluoromethyl)phenyl)ethanol can be influenced by various environmental factors. For instance, the compound’s ability to undergo an SET reaction is dependent on visible light irradiation . Additionally, the synthetic process for the compound involves the use of isopropanol as a co-substrate, suggesting that the presence of this compound in the environment could influence the action, efficacy, and stability of ®-1-(3-(trifluoromethyl)phenyl)ethanol .
Eigenschaften
IUPAC Name |
(1R)-1-[3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVXCOKNHXMBQC-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801238620 | |
| Record name | (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801238620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-(trifluoromethyl)phenyl)ethanol | |
CAS RN |
127852-24-8 | |
| Record name | (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127852-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801238620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the method of preparation for (R)-1-[3-(trifluoromethyl)phenyl]ethanol described in the research?
A: The research highlights the use of recombinant E. coli whole cells within a specific solvent system for the asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol. [, ] This approach utilizes a combination of an aqueous Tween-20 solution and a natural deep eutectic solvent. This method is noteworthy because it offers a potentially more sustainable and efficient route for producing this chiral compound.
Q2: What potential advantages does this method offer for the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol?
A2: Utilizing recombinant E. coli whole cells in this specific solvent system offers several potential benefits:
- Enhanced Enantioselectivity: This approach aims to improve the selective production of the desired (R)-enantiomer of 1-[3-(trifluoromethyl)phenyl]ethanol. [, ] This is crucial in pharmaceutical applications where often only one enantiomer exhibits the desired biological activity.
- Sustainability: Employing biocatalysts like E. coli aligns with green chemistry principles, potentially reducing the environmental footprint compared to traditional synthetic methods. [, ]
- Cost-Effectiveness: The use of whole cells and a natural deep eutectic solvent could lead to a more cost-effective process compared to methods relying on expensive catalysts or harsh reaction conditions. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









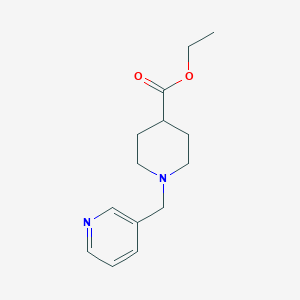


![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
